2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
“2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound with the molecular formula C8H6BrF3O2 . It is used in various applications in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of this compound involves several steps, including protecting group manipulations and a superstoichiometric copper-mediated trifluoromethylation of the corresponding iodopyridine using Chen’s reagent .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom, a methoxy group, a trifluoromethyl group, and an oxadiazol ring attached to a phenol group . The InChI code for this compound is 1S/C7H4BrF3O/c8-5-3-1-2-4 (6 (5)12)7 (9,10)11/h1-3,12H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.01 . It is a liquid at room temperature . The compound’s InChI key is IIBWBAUXZPOXIZ-UHFFFAOYSA-N . The compound’s exact mass is 239.93976 g/mol .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : A study found that zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a moiety similar to 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, exhibited properties useful for photodynamic therapy in cancer treatment. The compound showed good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Electroluminescence in Organic Light-Emitting Diodes (OLEDs)
- Efficient OLEDs with Low Efficiency Roll-Off : Iridium emitters with ligands similar to this compound were found to be effective in creating green phosphor OLEDs. These OLEDs exhibited high current and power efficiencies with low efficiency roll-off, indicating potential for high-performance display and lighting applications (Jin et al., 2014).
Anticancer and Antioxidant Activities
- Anticancer and Antioxidant Potential : Oxadiazoles containing the trifluoromethyl phenyl group, akin to this compound, demonstrated significant anticancer and antioxidant activities. Specific compounds showed notable activity against various cancer cell lines and promising antioxidant potential (Ahsan et al., 2020).
Safety and Hazards
This compound is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O3/c1-18-6-3-4(2-5(11)7(6)17)8-15-9(19-16-8)10(12,13)14/h2-3,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXHIZHESTFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NOC(=N2)C(F)(F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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